molecular formula C16H13N3O2 B5726497 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide

5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide

Cat. No. B5726497
M. Wt: 279.29 g/mol
InChI Key: YJUJYCHLJXAJIM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide, also known as MIH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIH is a small molecule that belongs to the isoxazole family of compounds. It has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide is not fully understood. However, it has been proposed that 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide exerts its biological effects by modulating various signaling pathways in the body. For example, 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide has been found to exhibit a wide range of biochemical and physiological effects. For example, 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide is its wide range of biological activities. This makes it a promising candidate for further research in various fields, including cancer biology, neurobiology, and inflammation. However, 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide also has some limitations. For example, 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide is a relatively complex molecule, which makes its synthesis difficult and time-consuming. Additionally, 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide has not been extensively studied in vivo, which limits our understanding of its potential applications in animal models.

Future Directions

There are several future directions for research on 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide. One area of interest is the development of new synthetic methods for 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide, which could improve its accessibility and reduce the time and cost associated with its synthesis. Another area of interest is the investigation of 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide's potential applications in animal models, which could provide valuable insights into its biological effects and potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide, which could lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide is a complex process that involves several steps. The first step involves the preparation of 5-methylisoxazole-3-carboxylic acid, which is then reacted with hydrazine hydrate to form the hydrazide intermediate. The final step involves the condensation of the hydrazide intermediate with 1-naphthaldehyde to form 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide.

Scientific Research Applications

5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-methyl-N'-(1-naphthylmethylene)-3-isoxazolecarbohydrazide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-9-15(19-21-11)16(20)18-17-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUJYCHLJXAJIM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NN=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N'-[(E)-naphthalen-1-ylmethylidene]-1,2-oxazole-3-carbohydrazide

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